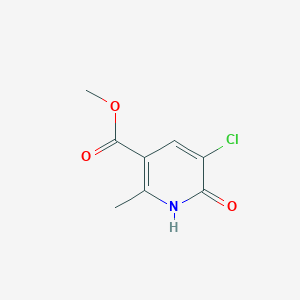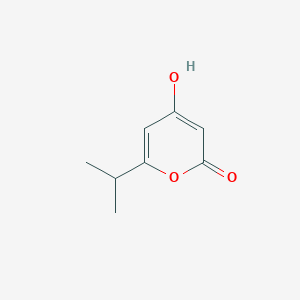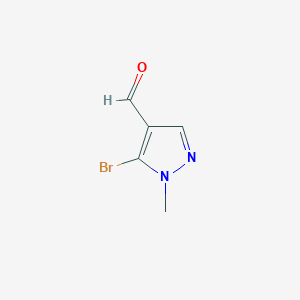
4-(Chloromethyl)-2-fluorobenzonitrile
説明
4-(Chloromethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is characterized by a benzene ring substituted with a chloromethyl group and a fluorine atom, along with a nitrile group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. This can be achieved through the reaction of 2-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation under controlled conditions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted products such as azides, ethers, or amines can be formed.
Oxidized Products: Carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduced Products: Primary amines from the reduction of the nitrile group.
科学的研究の応用
Chemistry: 4-(Chloromethyl)-2-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations allows for the creation of materials with specific properties, such as enhanced thermal stability or chemical resistance.
作用機序
The mechanism by which 4-(Chloromethyl)-2-fluorobenzonitrile exerts its effects is primarily through its reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions enable the compound to interact with various molecular targets, facilitating the synthesis of diverse chemical entities.
類似化合物との比較
4-(Chloromethyl)benzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzonitrile: Lacks the chloromethyl group, limiting its use in certain substitution reactions.
4-(Bromomethyl)-2-fluorobenzonitrile: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 4-(Chloromethyl)-2-fluorobenzonitrile is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
4-(chloromethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWLGSVTSTFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)




![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)



![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)

![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)

